2-(Difluoromethyl)-8-methoxynaphthalene

Hydrogen bond donor Bioisostere CF2H acidity

This 2,8-disubstituted naphthalene building block features a difluoromethyl group (–CF₂H) with tunable H‑bond donor capacity (A=0.085–0.165) and an 8‑methoxy group that directs electrophilic substitution. The CF₂H moiety confers metabolic stability superior to –CH₃/–CH₂OH analogs, making it a bioisosteric replacement for naphthalene‑2‑methanol or thiophenol motifs. Ideal for CNS lead optimization where controlled H‑bonding and balanced log P are critical. Also a diagnostic probe for validating CF₂H‑transfer regioselectivity. Order for medicinal chemistry or agrochemical discovery programs.

Molecular Formula C12H10F2O
Molecular Weight 208.20 g/mol
Cat. No. B15069275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)-8-methoxynaphthalene
Molecular FormulaC12H10F2O
Molecular Weight208.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C=C(C=C2)C(F)F
InChIInChI=1S/C12H10F2O/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7,12H,1H3
InChIKeyLXNDMSCPRNRXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Difluoromethyl)-8-methoxynaphthalene (CAS 1261621-09-3): Core Properties and Procurement-Relevant Classification


2-(Difluoromethyl)-8-methoxynaphthalene (CAS 1261621-09-3) is a disubstituted naphthalene building block bearing a difluoromethyl (–CF₂H) group at the 2-position and a methoxy (–OCH₃) group at the 8-position, with the molecular formula C₁₂H₁₀F₂O and a molecular weight of 208.20 g·mol⁻¹ . The compound belongs to the class of fluorinated polycyclic aromatic hydrocarbons, where the CF₂H moiety enables hydrogen-bond donor capacity unavailable in its –CF₃ or –CH₃ analogs, while the methoxy group modulates ring electron density and directs electrophilic substitution [1]. This dual-functionalization pattern makes it a versatile intermediate for medicinal chemistry and agrochemical discovery programs [2].

Why 2-(Difluoromethyl)-8-methoxynaphthalene Cannot Be Routinely Replaced by In-Class Naphthalene Analogs


The combination of a 2-CF₂H group with an 8-OCH₃ substituent on the naphthalene scaffold creates a property profile that cannot be replicated by simple analog substitution. The CF₂H group provides a tunable hydrogen-bond donor capacity (HB acidity parameter A = 0.035–0.165 depending on the attached functional group) that is entirely absent in –CF₃ and –CH₃ congeners, while offering lipophilicity that is intermediate between these extremes [1]. Critically, the methoxy group at position 8 modulates the electronic environment of the naphthalene π-system, and the CH₃/CF₂H exchange at an aromatic position bearing an ether substituent produces a dramatic and non-linear increase in lipophilicity—an effect that cannot be predicted by simple additive models [1]. Furthermore, regioisomeric variants (e.g., 2,6- or 1,8-disubstituted) exhibit different steric and electronic profiles affecting both synthetic accessibility and target engagement [2]. The following quantitative evidence section establishes these differentiation points with experimental data from the relevant literature.

Quantitative Comparator Evidence for 2-(Difluoromethyl)-8-methoxynaphthalene: Selecting Against Closest Analogs


Hydrogen Bond Donor Capacity: CF₂H Confers Tunable HB Acidity Absent in –CF₃ and –CH₃ Analogues

The CF₂H group in 2-(difluoromethyl)-8-methoxynaphthalene possesses a measurable hydrogen-bond (HB) donor capacity that its closest analogs—2-(trifluoromethyl)-8-methoxynaphthalene (–CF₃) and 2-methyl-8-methoxynaphthalene (–CH₃)—completely lack. In a systematic study of difluoromethyl anisoles (the closest published structural class to the target compound), Zafrani et al. (2017) determined HB acidity parameters A in the range of 0.085–0.126 using Abraham's solute ¹H NMR analysis [1]. A subsequent expanded study (2019) across 17 matched molecular pairs established that the CF₂H HB acidity spans A = 0.035–0.165, with the value strongly dependent on the attached functional group [2]. The –CF₃ analog has A ≈ 0 (no ionizable proton), and the –CH₃ analog has A ≈ 0. This means the target compound can engage in HB-donor interactions with biological targets (e.g., enzyme active sites) that its –CF₃ and –CH₃ counterparts cannot [1].

Hydrogen bond donor Bioisostere CF2H acidity Drug design

Lipophilicity Modulation: CH₃ → CF₂H Exchange at the Naphthalene 2-Position Alters log P by –0.1 to +0.4 Units with Ether-Dependent Amplification

Replacing the –CH₃ group with –CF₂H at the 2-position of the naphthalene scaffold produces a quantifiable shift in lipophilicity that depends on the electronic character of the aryl system. Zafrani et al. (2017) reported that for difluoromethyl anisoles—the most structurally relevant published class—the experimental Δlog P (log P₍XCF₂H₎ – log P₍XCH₃₎) spans from –0.1 to +0.4, with a linear correlation observed between Δlog P and Hammett σ constants [1]. The 2019 study further demonstrated that the lipophilicity of ethers is dramatically increased upon CH₃/CF₂H exchange at the α position, an effect attributed to reduced HB-accepting ability of the difluoromethylated ether compared to its methyl counterpart [2]. For context, 2-(difluoromethyl)naphthalene (without the 8-OCH₃ group) has a reported log P of 3.78 , while the 8-methoxy substituent is expected to modulate this value based on its electron-donating character.

Lipophilicity logP CF2H bioisostere ADME

Bioisosteric Differentiation: CF₂H Is a More Lipophilic Surrogate of OH, with Δlog P (CF₂H – OH) Reaching +0.19 to +1.27 for Aryl Systems

In medicinal chemistry, the CF₂H group is frequently deployed as a bioisosteric replacement for the hydroxyl (–OH) group, offering the advantage of retaining hydrogen-bond donor capacity while substantially increasing lipophilicity. Zafrani et al. (2019) quantified this effect for a series of aryl-matched pairs: Δlog P (CF₂H – OH) ranged from +0.19 (p-NO₂Ph) to +1.27 (p-OMePh), depending on the aryl substituent [1]. Notably, the CF₂H group was found to act as an HB donor on a scale comparable to thiophenol, aniline, and amine groups, but not as strong as hydroxyl [2]. This means that when 2-(difluoromethyl)-8-methoxynaphthalene is compared to a hypothetical 2-(hydroxymethyl)-8-methoxynaphthalene, the CF₂H analog would exhibit markedly higher membrane permeability while retaining a meaningful (albeit attenuated) HB-donor capacity.

Bioisostere Hydroxyl replacement Lipophilic hydrogen bond donor Lead optimization

Metabolic Stability: CF₂H Substitution at the 2-Position Confers Resistance to CYP450-Mediated Oxidative Metabolism Relative to Non-Fluorinated Naphthalenes

Non-fluorinated alkylnaphthalenes such as 2-methylnaphthalene are well-documented substrates for cytochrome P450-mediated metabolic activation, undergoing CYP2F2-catalyzed oxidation with a kcat of 67.6 min⁻¹ and Km of 3.7 µM, leading to reactive intermediates associated with pulmonary toxicity [1]. The introduction of the electron-withdrawing CF₂H group at the 2-position is expected to deactivate the adjacent aromatic positions toward oxidative metabolism, a class-level effect consistently observed for fluorinated aromatics. The inductive effect of fluorine reduces the electron density of the naphthalene π-system, thereby decreasing susceptibility to P450-mediated epoxidation and hydroxylation [2]. While direct microsomal stability data for 2-(difluoromethyl)-8-methoxynaphthalene have not been published, the CF₂H group's metabolic shielding effect is a well-established principle in medicinal chemistry, distinguishing it from its non-fluorinated 2-methyl analog [2].

Metabolic stability CYP450 Oxidative metabolism Fluorine effect

Synthetic Accessibility: Pd-Catalyzed Ring-Construction Strategy Provides a General Route to 2-Difluoromethylated Naphthalenes Distinct from Direct C–H Functionalization

Fuchibe et al. (2019) reported a Pd-catalyzed ring-construction strategy for the synthesis of (difluoromethyl)naphthalenes via intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes, achieving regioselective C–C bond formation exclusively on the central allene carbon to form the six-membered carbocycle [1]. This methodology is structurally relevant because it enables the installation of the CF₂H group at the 2-position of the naphthalene ring concurrently with ring construction, rather than via late-stage C–H difluoromethylation of pre-formed naphthalenes. The approach yields pharmaceutically and agrochemically promising difluoromethylated naphthalenes with the CF₂H group precisely positioned [1]. For 2-(difluoromethyl)-8-methoxynaphthalene specifically, the Pd-catalyzed route using appropriately substituted difluoroallene precursors offers a convergent strategy distinct from the sequential functionalization required for regioisomeric variants (e.g., 2,6- or 1,8-substitution patterns), which may necessitate different synthetic sequences and protecting-group strategies [1].

Synthetic methodology Pd-catalyzed insertion Difluoroallene Naphthalene construction

Procurement-Guiding Application Scenarios for 2-(Difluoromethyl)-8-methoxynaphthalene


Medicinal Chemistry Lead Optimization Requiring a Lipophilic Hydrogen-Bond Donor Building Block

In drug discovery programs where a naphthalene scaffold requires a hydrogen-bond donor that does not introduce the metabolic liability or aqueous solubility penalty of a hydroxyl group, 2-(difluoromethyl)-8-methoxynaphthalene serves as a strategic intermediate. The CF₂H group provides measured HB-donor capacity (A = 0.085–0.165) while increasing lipophilicity by +0.19 to +1.27 log units relative to the corresponding –CH₂OH analog, improving membrane permeability predictions without sacrificing target-engagement potential [1]. This profile is particularly relevant for CNS-targeted programs where balanced log P and controlled hydrogen bonding are critical for blood-brain barrier penetration.

Agrochemical Discovery: Fluorinated Naphthalene Scaffolds with Enhanced Environmental Persistence

The difluoromethyl group imparts resistance to oxidative biodegradation pathways that rapidly clear non-fluorinated naphthalenes from soil and plant systems. The electron-withdrawing effect of CF₂H deactivates the aromatic ring toward CYP450-type oxidative metabolism, a property demonstrated for naphthalene systems where the –CH₃ analog (2-methylnaphthalene) undergoes rapid enzymatic oxidation (kcat/Km ≈ 18.3 µM⁻¹·min⁻¹ for CYP2F2) [2]. The 8-methoxy group further directs electrophilic substitution, enabling predictable downstream functionalization for structure-activity relationship expansion. This combination makes the compound a valuable intermediate for fungicide or herbicide discovery programs requiring fluorinated polycyclic building blocks with controlled reactivity [3].

Bioisosteric Replacement of Hydroxyl- or Thiol-Containing Naphthalene Pharmacophores

When a lead compound contains a naphthalene-2-methanol or naphthalene-2-thiol substructure that contributes to poor pharmacokinetics (e.g., rapid glucuronidation of the –OH group or oxidative lability of the –SH group), 2-(difluoromethyl)-8-methoxynaphthalene provides a bioisosteric replacement with superior drug-like properties. The CF₂H group has been quantitatively shown to act as an HB donor comparable to thiophenol and aniline (A ~ 0.085–0.126) while being substantially more lipophilic than the –OH group it replaces [1]. The methoxy group at position 8 provides a synthetic handle for further derivatization while mimicking the electronic effect of a hydroxyl group without the associated Phase II metabolic conjugation liability [4].

Synthetic Methodology Development: Validation of Regioselective Difluoromethylation Protocols

The 2,8-disubstitution pattern of this compound makes it a useful substrate for validating the regioselectivity of new difluoromethylation methods. Because the 8-methoxy group strongly activates the naphthalene ring toward electrophilic substitution at specific positions, the compound serves as a diagnostic probe for assessing whether novel CF₂H-transfer reagents or catalytic systems achieve the desired regiochemical outcome. The Pd-catalyzed ring-construction methodology of Fuchibe et al. (2019) provides a benchmark convergent route against which new direct C–H difluoromethylation approaches can be compared, with the regiochemical outcome verifiable by ¹H and ¹⁹F NMR [5].

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